molecular formula C42H42Cl2P2Pd B7801865 Bis(tri-o-tolylphosphine)palladium(II) Dichloride

Bis(tri-o-tolylphosphine)palladium(II) Dichloride

Cat. No.: B7801865
M. Wt: 786.1 g/mol
InChI Key: OTYPIDNRISCWQY-UHFFFAOYSA-L
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Mechanism of Action

As a catalyst, Bis(tri-o-tolylphosphine)palladium(II) Dichloride facilitates the formation of carbon-carbon bonds in cross-coupling reactions .

Safety and Hazards

Bis(tri-o-tolylphosphine)palladium(II) Dichloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions are not mentioned in the sources, the compound’s use as a catalyst in various types of coupling reactions suggests potential for continued application in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tri-o-tolylphosphine)palladium(II) Dichloride can be synthesized by reacting palladium(II) chloride with tri-o-tolylphosphine in an inert atmosphere. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent like dichloromethane, followed by the addition of tri-o-tolylphosphine . The mixture is then stirred at room temperature until the reaction is complete, yielding the desired product as a light yellow to orange powder .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tri-o-tolylphosphine)palladium(II) Dichloride is unique due to its high stability and efficiency in catalyzing a wide range of organic reactions. Its tri-o-tolylphosphine ligands provide steric hindrance, which enhances the selectivity and reactivity of the catalyst .

Properties

IUPAC Name

palladium(2+);tris(2-methylphenyl)phosphane;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPIDNRISCWQY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Cl2P2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432137
Record name Bis(tri-o-tolylphosphine)palladium(II) Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40691-33-6
Record name Bis(tri-o-tolylphosphine)palladium(II) Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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